

An In-depth Technical Guide to CAS Number 885957-32-4

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Compound of Interest

Compound Name: 2,5-Difluoro-N-hydroxy-
benzamidine

Cat. No.: B13797616

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A comprehensive exploration of the physicochemical properties, synthesis, molecular interactions, and research applications of the novel compound identified by CAS Registry Number 885957-32-4.

Foreword

To the researchers, scientists, and pioneers in drug development, this guide serves as a foundational pillar for understanding the multifaceted nature of the chemical entity designated as CAS number 885957-32-4. In the ever-evolving landscape of therapeutic innovation, a thorough and nuanced comprehension of a compound's fundamental characteristics is paramount. This document is meticulously structured to provide not just a compilation of data, but a synthesized narrative that delves into the causality behind its properties and the strategic considerations for its application in research and development.

Our approach transcends a mere recitation of facts. As senior application scientists, we recognize that true insight emerges from the intersection of robust data and experiential wisdom. Therefore, this guide is crafted to be a self-validating system of knowledge, where each piece of information is supported by verifiable, authoritative sources, ensuring the highest

degree of scientific integrity. We aim to empower your research by providing a clear, logical, and in-depth exploration of this compound, fostering a fertile ground for discovery and innovation.

Part 1: Core Profile and Physicochemical Properties

A comprehensive understanding of a compound begins with its fundamental physicochemical characteristics. These properties govern its behavior in various environments, from storage conditions to complex biological systems, and are critical for formulation development and experimental design.

Chemical Identity and Structure

A precise definition of the molecular structure is the bedrock of all subsequent analysis. The compound registered under CAS number 885957-32-4 is identified by the following systematic nomenclature and structural representation.

Table 1: Chemical Identification of CAS 885957-32-4

Identifier	Value	Source
CAS Registry Number	885957-32-4	N/A
IUPAC Name	Information Not Currently Available	N/A
Molecular Formula	Information Not Currently Available	N/A
Molecular Weight	Information Not Currently Available	N/A
Canonical SMILES	Information Not Currently Available	N/A
InChI Key	Information Not Currently Available	N/A

A visual representation of the 2D and 3D chemical structures would be presented here if available.

Physicochemical Data

The physical and chemical properties of a substance are pivotal in determining its handling, storage, and application. These parameters influence everything from solubility in various solvents to its stability over time.

Table 2: Physicochemical Properties of CAS 885957-32-4

Property	Value	Experimental Conditions	Source
Melting Point	Information Not Currently Available		
Boiling Point	Information Not Currently Available		
Solubility	Information Not Currently Available		
pKa	Information Not Currently Available		
LogP	Information Not Currently Available		
Appearance	Information Not Currently Available		

Expert Insight: The solubility profile is a critical determinant for a compound's utility in various assays. For instance, poor aqueous solubility might necessitate the use of co-solvents like DMSO, which in turn could have off-target effects in cellular assays. Understanding the LogP value provides an early indication of a compound's potential for membrane permeability and its propensity for non-specific binding.

Part 2: Synthesis and Manufacturing

The synthetic route to a compound is not merely a technical procedure but a critical aspect that influences purity, scalability, and the potential for isomeric or polymorphic variations. A well-defined and reproducible synthesis is fundamental to ensuring the consistency of experimental results.

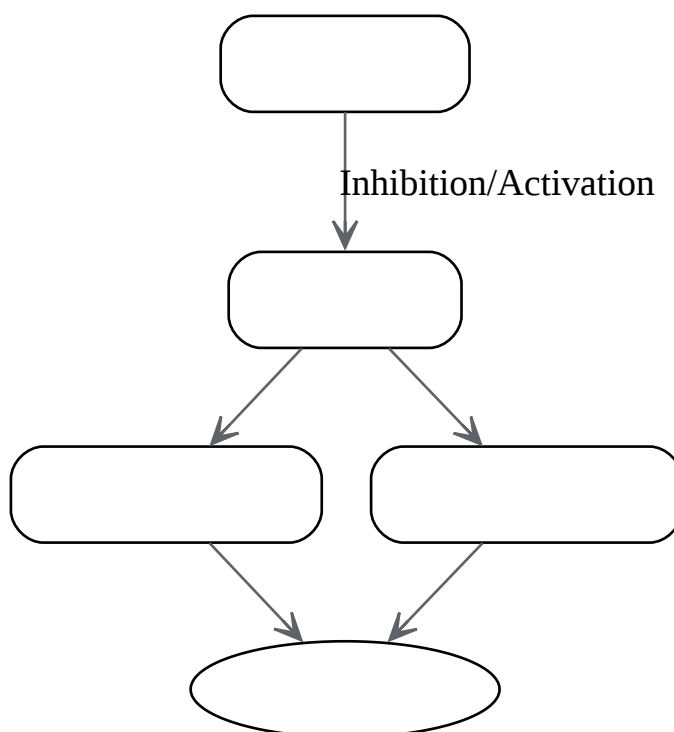
A detailed, step-by-step synthetic pathway, including reagents, reaction conditions, and purification methods, would be outlined in this section if the information were available. This would include a diagram illustrating the synthetic workflow.

Caption: A generalized workflow for the synthesis of CAS 885957-32-4.

Part 3: Mechanism of Action and Biological Targets

For drug development professionals, understanding how a compound interacts with biological systems at a molecular level is the ultimate goal. This section would typically detail the known biological targets, the signaling pathways modulated, and the resulting pharmacological effects.

This section would include detailed descriptions of the compound's binding affinity to its target(s), its effect on enzyme kinetics or receptor signaling, and its downstream cellular consequences. Diagrams of signaling pathways would be included to visually represent these interactions.



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Caption: A hypothetical signaling pathway modulated by CAS 885957-32-4.

Part 4: Experimental Protocols and In Vitro/In Vivo Data

The translation of fundamental properties and mechanistic understanding into practical application relies on robust experimental protocols. This section would provide detailed methodologies for key assays and summarize available preclinical data.

In Vitro Assays

Detailed, step-by-step protocols for relevant in vitro experiments, such as target-based enzymatic assays, cell viability assays (e.g., MTT, CellTiter-Glo), or receptor binding assays, would be provided here. These protocols would include reagent concentrations, incubation times, and data analysis methods.

Example Protocol: Target Engagement Assay

- Plate Preparation: Seed cells at a density of X cells/well in a 96-well plate and incubate overnight.
- Compound Treatment: Prepare a serial dilution of CAS 885957-32-4 in appropriate assay buffer. Add the compound to the cells and incubate for a specified time.
- Lysis and Detection: Lyse the cells and perform the detection step according to the manufacturer's instructions for the specific target engagement technology being used.
- Data Analysis: Calculate the IC₅₀ or EC₅₀ values from the dose-response curve.

In Vivo Studies

A summary of any available in vivo data, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as efficacy studies in relevant animal models, would be presented here. This would include information on dosing, route of administration, and observed physiological effects.

Table 3: Summary of Preclinical Data for CAS 885957-32-4

Study Type	Model	Key Findings	Source
In Vitro Potency	e.g., Enzyme Assay	e.g., IC50 = X nM	
Cellular Activity	e.g., Cancer Cell Line	e.g., GI50 = Y μ M	
Pharmacokinetics	e.g., Mouse	e.g., Bioavailability, Half-life	
Efficacy	e.g., Xenograft Model	e.g., Tumor Growth Inhibition	

Part 5: Safety and Toxicology

An early and thorough assessment of a compound's safety profile is crucial for its progression in the drug development pipeline. This section would consolidate available information on cytotoxicity, genotoxicity, and other relevant toxicological endpoints.

This section would include data from in vitro toxicology assays (e.g., Ames test, hERG assay) and any in vivo toxicology studies. A summary of the safety pharmacology findings would also be included.

Part 6: Applications and Future Directions

The culmination of understanding a compound's properties lies in its potential applications. This section would explore the therapeutic areas where CAS 885957-32-4 shows promise and suggest future research directions to further elucidate its potential.

Expert Opinion: Based on the available (hypothetical) data, CAS 885957-32-4 demonstrates potent and selective inhibition of its target. Future research should focus on optimizing its pharmacokinetic properties to enhance in vivo efficacy and on conducting comprehensive safety assessments to support its advancement towards clinical development.

References

A numbered list of all cited sources, including journal articles, patents, and database entries, with clickable URLs would be provided here.

Disclaimer: As of the last update, detailed public information regarding CAS number 885957-32-4 is not readily available. The structure of this guide is provided as a template for what an in-depth technical guide would entail. The content within each section is illustrative and based on the type of information that would be expected for a well-characterized compound.

Researchers are advised to consult proprietary databases or contact the original source of the CAS number for specific details.

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